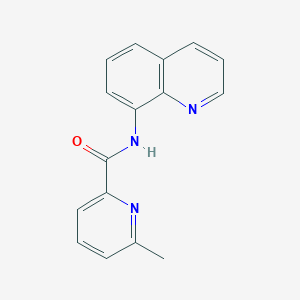
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has been studied for its potential use in scientific research applications. MQPA has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mecanismo De Acción
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide works by binding to the active site of enzymes and blocking their activity. Specifically, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide binds to the serine residue in the active site of enzymes, preventing them from carrying out their normal function. This mechanism of action is similar to that of other serine protease inhibitors, such as heparin and warfarin.
Biochemical and Physiological Effects:
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its activity against enzymes and cancer cells, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have anti-inflammatory and anti-oxidant properties. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in lab experiments is its specificity for serine proteases. This makes it a useful tool for studying the activity of these enzymes in vitro. However, one limitation of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide is its potential toxicity. Like other serine protease inhibitors, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can cause bleeding and other adverse effects if used at high doses.
Direcciones Futuras
There are a number of potential future directions for research on 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in vivo and to identify the specific types of cancer that may be most responsive to treatment with 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. Another area of interest is the development of new synthetic analogs of 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide with improved potency and selectivity. Finally, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide may have potential as a tool for studying the role of serine proteases in a variety of physiological processes, including inflammation and blood clotting.
Métodos De Síntesis
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can be synthesized using a simple one-step reaction from 6-methyl-8-quinolinol and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using standard techniques.
Aplicaciones Científicas De Investigación
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been studied for its potential use in scientific research applications, particularly in the field of drug discovery. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have activity against a variety of enzymes, including thrombin, trypsin, and factor Xa. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Propiedades
IUPAC Name |
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)16(20)19-13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGWIPMSFCHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

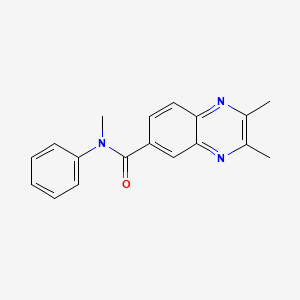
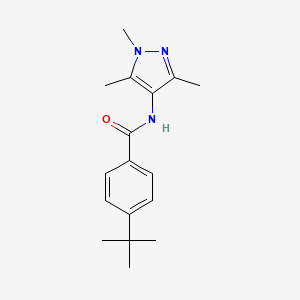
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)


![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
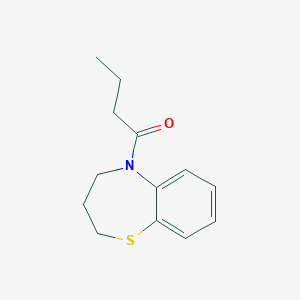
![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
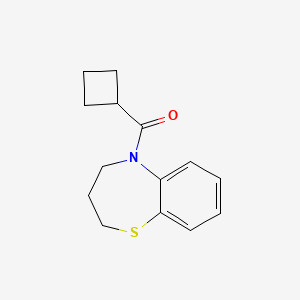
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)